5-Methoxy-3-(2-nitro-benzoylamino)-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-methoxyindole-2-carboxylic acid with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of various bioactive molecules.
Biology: Studied for its potential as an inhibitor of enzymes like indoleamine 2,3-dioxygenase (IDO).
Medicine: Investigated for its anticancer properties and as a potential therapeutic agent for neurological disorders.
Industry: Utilized in the development of fluorescent probes for lipid imaging.
Mechanism of Action
The mechanism of action of 5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as an IDO inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine. This inhibition can modulate immune responses and has implications in cancer therapy . Additionally, its neuroprotective effects are attributed to its ability to preserve mitochondrial function and attenuate oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 5-methoxyindole-2-carboxylic acid
- 3-(2-nitrophenyl)indole-2-carboxylic acid
- 5-methoxy-3-phenylindole-2-carboxylic acid
Uniqueness
5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C17H13N3O6 |
---|---|
Molecular Weight |
355.30 g/mol |
IUPAC Name |
5-methoxy-3-[(2-nitrobenzoyl)amino]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C17H13N3O6/c1-26-9-6-7-12-11(8-9)14(15(18-12)17(22)23)19-16(21)10-4-2-3-5-13(10)20(24)25/h2-8,18H,1H3,(H,19,21)(H,22,23) |
InChI Key |
KBCDHWKGQZTNTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)O |
solubility |
>53.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.